N~4~-(3-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are meticulously controlled to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, which are involved in cell cycle regulation.
Medicine: Potential therapeutic agent for treating cancers by inhibiting CDK6, a protein kinase involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). It binds to the active site of CDK6, preventing its interaction with cyclin D, which is necessary for cell cycle progression. This inhibition leads to cell cycle arrest and potentially induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-ALKYL-N2-PHENYL-PYRROLO[3,2-D]PYRIMIDINE-2,4-DIAMINE: Similar structure but different substituents.
N4-(4-METHOXYPHENYL)-N6-(PYRIDIN-2-YLMETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: Similar core structure with different functional groups.
Uniqueness
N4-(3-METHOXYPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK6. This makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H20N6O/c1-25(2)20-23-18(22-14-8-7-11-16(12-14)27-3)17-13-21-26(19(17)24-20)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,22,23,24) |
InChI Key |
RBIUXEAZIUSQPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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